molecular formula C20H17ClN2OS B2749323 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime CAS No. 478031-05-9

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(4-methylbenzyl)oxime

Cat. No. B2749323
CAS RN: 478031-05-9
M. Wt: 368.88
InChI Key: JVWIMINFCHPTKK-YDZHTSKRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H17ClN2OS. It includes a chlorophenyl group, a nicotinaldehyde group, and a methylbenzyl oxime group.

Scientific Research Applications

Antimicrobial Agent Development

The structural similarity of this compound to other molecules with known antimicrobial properties suggests its potential use in developing new antimicrobial agents. Research indicates that derivatives of similar compounds have shown effectiveness against Gram-positive bacterial strains and Candida albicans .

Proteomics Research

This compound can be utilized in proteomics research to study protein interactions and functions. Its reactivity and binding properties make it a candidate for tagging or modifying proteins, which can help in understanding protein dynamics within cells .

Biochemical Reagent

As a biochemical reagent, this compound could be used in various chemical reactions and processes to synthesize new molecules or to modify existing ones. Its reactivity with different functional groups makes it a versatile tool in organic synthesis .

Molecular Docking Studies

The compound’s structure allows it to fit into the active sites of enzymes or receptors, making it useful for molecular docking studies. These studies can help in the design of new drugs by predicting how molecules will interact with biological targets .

Antibiofilm Agents

The ability of related compounds to disrupt biofilms suggests that this compound could be explored as an antibiofilm agent. This application is particularly relevant in medical devices and implants, where biofilm formation can lead to infections .

Toxicity Studies

The compound can be used in toxicity studies to understand its effects on biological systems. Such studies are crucial for assessing the safety of new compounds before they are used in medical or industrial applications .

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-15-4-6-16(7-5-15)14-24-23-13-17-3-2-12-22-20(17)25-19-10-8-18(21)9-11-19/h2-13H,14H2,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWIMINFCHPTKK-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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